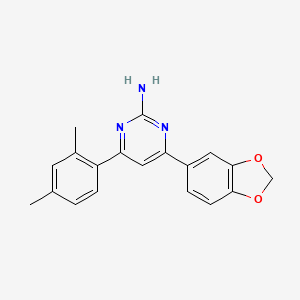
4-(2,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, or 4-DFPP, is a novel pyrimidin-2-amine compound with potential applications in scientific research. It has been studied in a variety of contexts, including its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The exact mechanism of action of 4-DFPP is still not fully understood, however, it is believed that it acts as an inhibitor of COX-2 by binding to the active site of the enzyme and blocking its activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions between 4-DFPP and the active site of the enzyme. In addition, it is believed that 4-DFPP may also act as an inhibitor of other enzymes involved in inflammation and pain, such as lipoxygenase and cyclooxygenase-1.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFPP have been studied in a variety of contexts. It has been found to be an effective inhibitor of COX-2, and as such, it has been studied for its potential applications in the treatment of inflammation and pain. In addition, 4-DFPP has also been found to have some anti-tumor activity, and it has been studied for its potential applications in the treatment of cancer. Finally, 4-DFPP has also been found to have some antioxidant activity, and as such, it has been studied for its potential applications in the prevention of oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 4-DFPP for lab experiments is its high selectivity for COX-2. This makes it an ideal compound for studying the role of COX-2 in inflammation and pain, as well as its potential applications in the treatment of cancer and other diseases. In addition, 4-DFPP is relatively stable and easy to synthesize, making it an ideal compound for lab experiments. However, there are some limitations to using 4-DFPP as well. For example, it is not as potent as some other COX-2 inhibitors, and its effects may not be as long-lasting as other compounds.
未来方向
There are a number of potential future directions for 4-DFPP research. One possible direction is to further investigate its potential applications in the treatment of cancer and other diseases. In addition, further research could be done to investigate the potential of 4-DFPP as an antioxidant, as well as its potential applications in the prevention of oxidative damage. Finally, further research could be done to investigate its potential applications in the treatment of inflammation and pain, as well as its potential interactions with other drugs.
合成方法
4-DFPP can be synthesized via a variety of methods. The most common and efficient methods involve the reaction of 4-methylbenzaldehyde and 2-fluorobenzaldehyde in the presence of a base such as ethylenediamine. This reaction yields a product that can then be purified by column chromatography to yield the desired 4-DFPP. Other methods of synthesis have been investigated as well, including the reaction of 2-fluorobenzylamine and 4-methylbenzyl chloride, as well as the reaction of 2-fluorobenzaldehyde and 4-methylbenzylamine.
科学研究应用
The most common application of 4-DFPP in scientific research is as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important mediators of inflammation and pain. 4-DFPP has been found to be a potent and selective inhibitor of COX-2, and as such, it has been studied for its potential applications in the treatment of inflammation and pain. In addition, 4-DFPP has also been studied for its potential applications in the treatment of cancer, as it has been found to have some anti-tumor activity.
属性
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c1-11-7-8-13(12(2)9-11)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVIOROBYUARBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














